molecular formula C16H15FN6O B2396521 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 897623-95-9

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2396521
CAS RN: 897623-95-9
M. Wt: 326.335
InChI Key: HFSUTHPPDWDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound binds to the enzyme through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the downstream cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell lines and animal models. Additionally, the compound has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and animals in experiments.

Future Directions

There are several future directions for the research on 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. One potential direction is the development of novel drugs based on the structure of this compound. The potent inhibitory activity of this compound against various enzymes makes it a promising lead compound for drug development. Another direction is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should also be explored.
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various cellular processes. Further research is needed to fully understand the potential of this compound and its derivatives for drug development and therapeutic applications.

Synthesis Methods

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the reaction of 4-fluorobenzyl azide with m-tolyl isocyanate in the presence of copper (I) iodide as a catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent inhibitory activity against a wide range of enzymes, including protein kinase C (PKC), Janus kinase 2 (JAK2), and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-11-3-2-4-13(9-11)19-16(24)18-10-15-20-21-22-23(15)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSUTHPPDWDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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